

Technical Support Center: Analysis of 17(R)-HETE

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Compound of Interest		
Compound Name:	17(R)-Hete	
Cat. No.:	B15582451	Get Quote

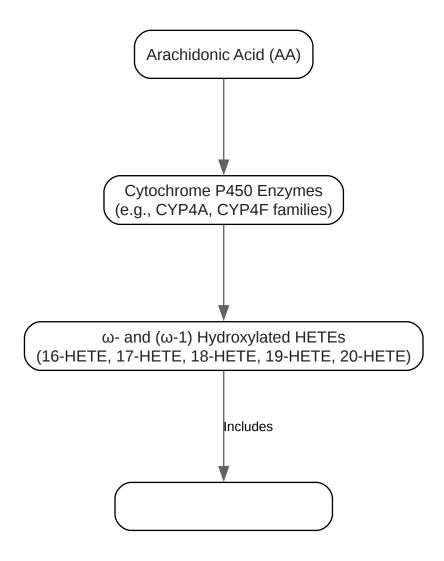
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low endogenous levels of 17(R)-hydroxyeicosatetraenoic acid [17(R)-HETE].

Frequently Asked Questions (FAQs) General Information

Q1: What is **17(R)-HETE** and how is it synthesized?

A1: **17(R)-HETE** is a monohydroxylated metabolite of arachidonic acid (AA). It belongs to the eicosanoid family of signaling molecules. The synthesis of 17-HETE, along with other ω - and (ω -1) hydroxylated HETEs like 16-, 18-, 19-, and 20-HETE, is catalyzed by cytochrome P450 (CYP) enzymes.[1][2] While the specific CYP isozymes responsible for the stereoselective synthesis of **17(R)-HETE** are not definitively established, members of the CYP4A and CYP4F families are known to be involved in the ω -hydroxylation of arachidonic acid.[3][4] CYP-mediated hydroxylation typically produces a mixture of R and S enantiomers, often with a predominance of the R enantiomer.[1]





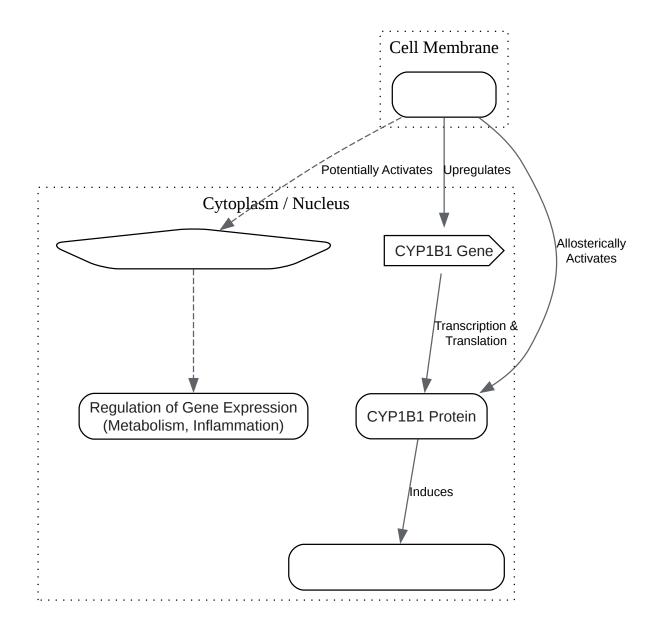
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Biosynthesis of ω - and (ω -1) Hydroxylated HETEs.

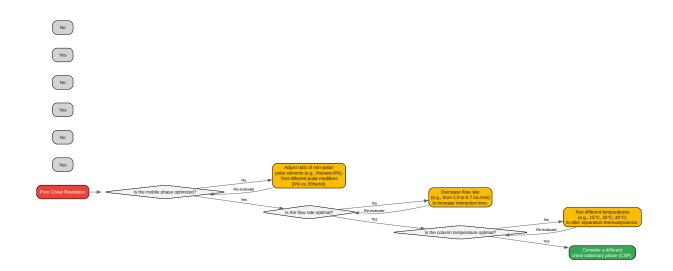
Q2: What are the known physiological roles and signaling pathways of **17(R)-HETE**?

A2: Research specifically on **17(R)-HETE** is limited; however, studies on the racemic mixture of 17(R/S)-HETE have shown it can induce cardiac hypertrophy. This effect is mediated through the allosteric activation and upregulation of CYP1B1 gene and protein expression. While a specific cell surface receptor for **17(R)-HETE** has not yet been identified, HETEs, in general, are known to be potential ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to metabolism and inflammation.[1][5] The identification of a dedicated G-protein coupled receptor (GPCR) for **17(R)-HETE** is an area of ongoing research; currently, well-characterized HETE GPCRs like GPR31 are known to bind other isomers such as **12(S)-HETE.**[6]

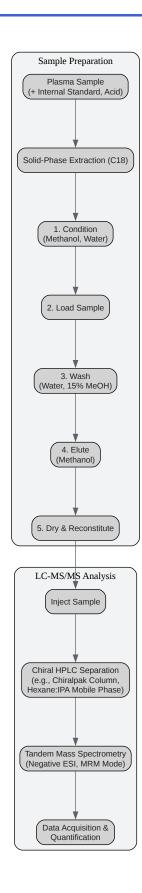












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